molecular formula C19H18N2O2S B11188091 N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide

N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11188091
M. Wt: 338.4 g/mol
InChI Key: HEJYZRSTLZPRDI-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Methylphenoxy Moiety: The methylphenoxy group can be attached through an etherification reaction using 3-methylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3-methylphenoxy)acetamide: Shares a similar structure but lacks the thiazole ring.

    N-benzyl-2-methyl-3-phenyl-beta-alanine: Contains a benzyl group and a phenyl ring but differs in the overall structure.

Uniqueness

N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H18N2O2S/c1-14-6-5-9-16(10-14)23-12-18-21-17(13-24-18)19(22)20-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

HEJYZRSTLZPRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=CS2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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